molecular formula C19H22N2O5S B2982472 2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 608494-36-6

2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2982472
CAS No.: 608494-36-6
M. Wt: 390.45
InChI Key: QGSSYNWKXIHVLH-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a fused bicyclic core (pyrimidine and thiazine rings) with multiple substituents:

  • A 3-methoxyphenyl group at position 6.
  • A methyl group at position 7.
  • A 4-oxo (keto) group at position 4.
  • A 2-methoxyethyl ester at position 7.

While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrimido-oxazines and related thiazine carboxylates) suggest that its synthesis likely involves multi-component reactions or stepwise cyclization strategies, as seen in similar systems . The 2-methoxyethyl ester group may enhance solubility compared to simpler alkyl esters, while the 3-methoxyphenyl substituent could influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

2-methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-12-16(18(23)26-9-8-24-2)17(13-5-4-6-14(11-13)25-3)21-15(22)7-10-27-19(21)20-12/h4-6,11,17H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSSYNWKXIHVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H28N2O6SC_{26}H_{28}N_{2}O_{6}S, with a molecular weight of approximately 496.59 g/mol. It features a complex heterocyclic structure that includes both thiazine and pyrimidine rings, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of thiazine compounds exhibit notable anticancer properties. For instance, studies have shown that similar thiazine derivatives can induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of cell cycle progression and the activation of apoptotic pathways.

Antibacterial Properties

The compound has also demonstrated antibacterial activity against several pathogens. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been documented, showcasing the compound's potential as an antibacterial agent.

Case Studies

  • Cytotoxic Effects : A study conducted on a series of thiazine derivatives revealed moderate to good cytotoxic activity against MCF-7 breast cancer cells. The IC50 values ranged from 30 to 40 µg/mL for various derivatives, indicating promising anticancer potential .
  • Antibacterial Activity : Another investigation highlighted the antibacterial efficacy of related thiazine compounds against Staphylococcus aureus and Escherichia coli, with MIC values reported between 15 to 62 µg/mL .

The biological activity of this compound is believed to involve:

  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity, leading to cell lysis.

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
CytotoxicityMCF-7 (Breast Cancer)30 - 40
AntibacterialStaphylococcus aureus15 - 62
AntibacterialEscherichia coli15 - 62

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Compound Core Structure Key Substituents Reactivity/Functionality
Target Compound Pyrimido[2,1-b][1,3]thiazine 6-(3-methoxyphenyl), 8-methyl, 4-oxo, 7-(2-methoxyethyl ester) Thiazine sulfur may participate in hydrogen bonding; ester group modulates solubility.
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile (Compound 3) Pyrimido[2,1-b][1,3]oxazine 8-(methylthio), 7-cyano, 4-phenyl, 6-oxo Methylthio group acts as a leaving group; cyano group enables electrophilic reactivity .
Ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-pyrido[2,1-b][1,3]thiazine-7-carboxylate (256) Pyrido[2,1-b][1,3]thiazine 6-amino, 8-(4-methoxyphenyl), 9-nitro Nitro group introduces electron-withdrawing effects; amino group enables derivatization .

Key Observations :

  • The 3-methoxyphenyl substituent in the target compound contrasts with 4-methoxyphenyl in compound 256, which may affect steric hindrance and π-π stacking .

Substituent Effects on Reactivity and Stability

Ester Groups:
  • 2-Methoxyethyl ester (target): Likely improves solubility in polar solvents compared to ethyl or allyl esters (e.g., compound 256 uses ethyl ester) .
Aryl Substituents:
  • 3-Methoxyphenyl (target) vs. 4-chlorophenyl (compound 3): Methoxy groups are electron-donating, enhancing resonance stabilization, whereas chloro groups are electron-withdrawing, increasing electrophilicity .
Functional Groups:
  • 4-Oxo group : Common across analogs (e.g., compound 3, target compound), contributing to planarity and hydrogen-bond acceptor capacity .
  • Methylthio group (compound 3): Serves as a leaving group, enabling nucleophilic substitution reactions absent in the target compound .

Physicochemical and Structural Properties

Crystallographic Insights (from Analogous Thiazine Derivatives):
  • Pyrimido-thiazine core : Adopts a puckered conformation, as seen in ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate, where the pyrimidine ring deviates by 0.224 Å from planarity .
  • Hydrogen bonding : C–H···O interactions stabilize crystal packing, forming chains or layers .

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